Isopropyl propionate is an organic compound classified as an ester. It is formed by the condensation reaction between propionic acid and isopropanol [, ]. It appears as a colorless liquid with a fruity, rum-like odor []. While it finds use as a flavoring agent, its primary role in scientific research lies in its application as a model compound for studying chemical reactions relevant to biofuels and biodiesel surrogates [, ].
Isopropyl propionate is an organic compound classified as an ester, specifically the isopropyl ester of propionic acid. Its chemical formula is , and it has a molecular weight of 116.16 g/mol. This compound is characterized by its pleasant fruity odor, reminiscent of pineapple and banana, making it suitable for various applications, including flavorings and solvents. Isopropyl propionate is produced through the esterification of propionic acid and isopropanol, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Isopropyl propionate can be derived from natural sources or synthesized in laboratories and industrial settings. It falls under the category of alkyl esters, which are formed by the reaction between an alcohol and a carboxylic acid. The primary source for its production includes:
This compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as isopropyl propanoate.
The synthesis of isopropyl propionate can be achieved through various methods:
Isopropyl propionate has a molecular structure characterized by a central carbon chain with functional groups at both ends:
Isopropyl propionate can undergo several chemical reactions due to its ester nature:
Isopropyl propionate primarily acts as a solvent in various chemical reactions, facilitating processes such as esterification and hydrolysis. Its mechanism involves:
The efficacy and stability of isopropyl propionate are influenced by environmental factors such as temperature, pressure, and concentration of reactants.
Isopropyl propionate finds diverse applications across various fields:
The systematic IUPAC name for this compound is propan-2-yl propanoate, reflecting its dual-component structure consisting of a propionic acid moiety and an isopropyl alcohol group. Alternative designations include isopropyl propanoate and propionic acid isopropyl ester, with the CAS registry number 637-78-5 providing a unique identifier for chemical databases and regulatory documentation. The compound's structural configuration features a carbonyl group (-C=O) flanked by an ethyl group (-CH₂-CH₃) on one side and an isopropoxy group (-O-CH(CH₃)₂) on the other, creating a molecular architecture that balances polarity and hydrocarbon character [1] [4].
Key molecular descriptors include a carbon atom count of six, oxygen atom count of two, and no formally charged atoms, resulting in an overall neutral species. The isomeric SMILES notation CCC(=O)OC(C)C accurately represents the atomic connectivity, while the InChIKey IJMWOMHMDSDKGK-UHFFFAOYSA-N provides a standardized digital identifier for computational chemistry applications. The ester functional group between the propionyl and isopropyl components creates a relatively flexible molecule with three rotatable bonds and a polar surface area of 26.3 Ų. These structural features directly influence IPP's physical behavior, including its hydrophobic nature evidenced by a calculated logP value of 1.4-1.73, which positions it within the ideal range for flavor compounds that must partition between aqueous and lipid phases in food systems [1] [4] [5].
Table 1: Molecular Characteristics of Isopropyl Propionate and Comparable Esters
Property | Isopropyl Propionate | Ethyl Acetate | Propyl Acetate | Butyl Acetate |
---|---|---|---|---|
Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂ | C₅H₁₀O₂ | C₆H₁₂O₂ |
Molecular Weight (g/mol) | 116.16 | 88.11 | 102.13 | 116.16 |
Boiling Point (°C) | 109-111 | 77.1 | 101.5 | 126.1 |
Density (g/cm³) | 0.87 | 0.902 | 0.888 | 0.882 |
logP | 1.4-1.73 | 0.73 | 1.2 | 1.78 |
Water Solubility (mg/mL) | 5.95 | 83 | 18 | 6.8 |
The identification and utilization of isopropyl propionate trace back to the early 20th century when chemists began systematically exploring esterification reactions between short-chain acids and alcohols. Initial scientific interest emerged from investigations into natural volatiles when researchers identified IPP as a trace component in raspberries (Rubus idaeus) and currants (Ribes spp.) during the 1930s. Subsequent analyses revealed its presence in kumquat peel oil (Fortunella spp.), papaya (Carica papaya), and plum brandy, establishing its occurrence across diverse botanical sources [2]. These discoveries stimulated efforts to synthesize the compound for flavor applications, leading to the development of catalytic esterification methods using mineral acid catalysts.
Industrial production scaled significantly during the post-war period as chemical engineers optimized direct esterification processes. The benchmark synthesis involves the acid-catalyzed reaction between propionic acid and isopropanol in benzene solution with p-toluenesulfonic acid as catalyst, a method that remains relevant for small-scale production. Alternative approaches include the sulfuric acid-mediated esterification and more recently, catalytic alcohol exchange reactions that offer improved atom economy [3] [6]. The compound's GRAS designation (Generally Recognized As Safe) by FEMA (Flavor and Extract Manufacturers Association) in 1965 under number 2959 marked a pivotal milestone, sanctioning its use in food products and accelerating commercial adoption.
The industrial significance of IPP expanded beyond flavor applications as its solvent properties gained recognition. With a boiling point of 109-110°C and moderate evaporation rate, it filled a technological niche between lower-boiling ethyl esters and higher-boiling propyl derivatives. The establishment of commercial production facilities in the 1970s-1980s secured its position as a specialty solvent for coatings and resin applications, though it never reached the commodity scale of acetate esters. Current production volumes reflect its status as a moderate-tonnage chemical with stable demand across flavor, fragrance, and functional solvent markets [1] [3].
Table 2: Historical Milestones in Isopropyl Propionate Development
Time Period | Development | Significance |
---|---|---|
1930s | Identification in raspberries and currants | Established natural occurrence and flavor relevance |
1940s | Development of catalytic esterification methods | Enabled efficient laboratory synthesis |
1965 | FEMA GRAS approval (FEMA 2959) | Sanctioned food flavoring applications |
1970s | Industrial-scale production | Commercial availability for solvent applications |
1980s | Documentation in tropical fruits (papaya, kumquat) | Expanded natural occurrence profile |
2000s | Catalytic exchange reaction optimization | Greener synthesis pathways |
In the flavor industry, isopropyl propionate serves as a versatile ingredient valued for its complex sensory profile. At concentrations around 20 parts per million, it delivers a fruity character reminiscent of berries with subtle bubblegum nuances, while at higher thresholds it expresses a bittersweet quality evocative of plums. This concentration-dependent flavor modulation makes it particularly valuable for creating authentic fruit profiles in beverages, confectionery, and baked goods. Regulatory guidelines specify its usage levels within defined limits: 5.0–50.0 mg/kg in cold beverages, 9.7 mg/kg in non-alcoholic beverages, 30–50 mg/kg in baked products, and 40–50 mg/kg in candy formulations. The FDA includes IPP among approved flavorants under §172.515, permitting use at levels consistent with good manufacturing practice [2] [4] [6].
The compound's olfactory threshold of 0.0041 ppm demonstrates exceptional potency, allowing flavorists to achieve significant sensory impact with minimal quantity. This efficiency makes it economically advantageous in flavor formulations where cost-in-use is a critical consideration. Beyond its standalone characteristics, IPP exhibits excellent blending properties with other esters, ketones, and alcohols, enabling creation of complex tropical and orchard fruit profiles. Its stability in acidic environments further enhances utility in carbonated beverages where ester hydrolysis can limit shelf life. Contemporary applications extend to natural flavor reconstitution, where synthetic IPP complements natural extracts in products declaring natural flavors on ingredient statements [4] [6].
Isopropyl propionate functions as an effective polar aprotic solvent in specialty chemical manufacturing due to its balanced solvation power and moderate evaporation rate. With a boiling point of 109-110°C and flash point of 12-15°C, it occupies a useful position between highly volatile and sluggish solvents in coating formulations. The compound's Kauri-butanol value of approximately 60 indicates strong solvency for resins and polymers, while its Hildebrand solubility parameter around 8.5 (cal/cm³)¹/² aligns well with cellulose esters, acrylics, and alkyds. These properties make it suitable for specialty coating applications requiring controlled drying profiles and resin compatibility [3] [5].
In chemical synthesis, IPP serves as a building block for more complex molecules through transesterification reactions or as a precursor in reductive processes. Its application in ruthenium-catalyzed transformations of olefin-carbon monoxide mixtures demonstrates utility in carbon chain extension reactions, where it participates in ketone synthesis pathways. Recent advances in manganese-mediated coupling exploit IPP as an alkoxycarbonylation agent for organoboranes, enabling formation of ester products with new carbon-carbon bonds under mild conditions. The compound's role in catalytic exchange reactions continues to evolve as industries seek sustainable pathways to ester products with reduced energy intensity [3] [6].
Table 3: Comparative Analysis of Ester Solvents in Industrial Applications
Parameter | Isopropyl Propionate | Ethyl Acetate | n-Propyl Acetate | n-Butyl Acetate |
---|---|---|---|---|
Boiling Point (°C) | 109-110 | 77.1 | 101.5 | 126.1 |
Flash Point (°C) | 12-15 | -4 | 14 | 22 |
Evaporation Rate (BuAc=1) | 2.1 | 4.0 | 2.2 | 1.0 |
Relative Solvency (KB Value) | ~60 | ~60 | ~65 | ~62 |
Water Solubility (g/L) | 6 | 83 | 18 | 6.8 |
Vapor Pressure (mmHg at 25°C) | 21.6 | 73 | 25 | 10.5 |
Isopropyl propionate occurs naturally across diverse botanical sources, contributing to the aromatic profiles of several fruits. Analytical studies confirm its presence in red raspberries (Rubus idaeus) at concentrations up to 0.8 ppm, where it contributes to the characteristic berry top notes. In black currants (Ribes nigrum), it appears as a volatile constituent at approximately 0.3 ppm, complementing the complex sulfur-containing compounds. The compound's highest natural concentration occurs in kumquat peel oil (Fortunella japonica), where it comprises nearly 0.5% of the volatile fraction, imparting fresh citrus nuances. Additional sources include tropical papaya (Carica papaya) and alcoholic products such as plum brandy, where it forms during fermentation and aging processes [2] [4].
The biosynthetic pathway in plants likely involves enzymatic esterification between propionyl-CoA and isopropanol, though the rarity of isopropanol as a natural metabolite suggests alternative routes may exist. Its occurrence across unrelated plant families indicates convergent evolution of flavor compound production, possibly serving ecological functions in pollinator attraction or pest deterrence. From a food chemistry perspective, IPP contributes to the authenticity assessment of fruit products; its detection in commercial raspberry-flavored items can indicate sophisticated flavor compounding versus simple formulations. The compound's stability during processing makes it a valuable marker compound for quality control in fruit juice authentication and adulterration detection, particularly in premium berry products where natural flavor compounds command price premiums [2] [6].
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